![molecular formula C22H20 B14753787 Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene CAS No. 266-71-7](/img/structure/B14753787.png)
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1640]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear precursors are transformed into the bicyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, which allow for the efficient and consistent production of the compound. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene can be compared with other similar compounds, such as:
Docosa-1,3,5,7,9,11,13,15,17,19,21-undecayne: Another polycyclic compound with a similar structure but different chemical properties.
1,21-Docosadiene: A related compound with a simpler structure and different reactivity.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and physical properties that are not found in its analogs .
Eigenschaften
CAS-Nummer |
266-71-7 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H20/c1-2-4-6-8-10-12-14-18-22-20-16-15-19-21(22)17-13-11-9-7-5-3-1/h1-20H |
InChI-Schlüssel |
AXTHLVDCSAHGQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=CC=CC=C2C=CC=CC2=CC=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
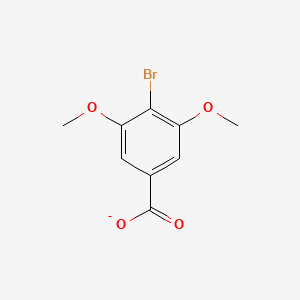
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
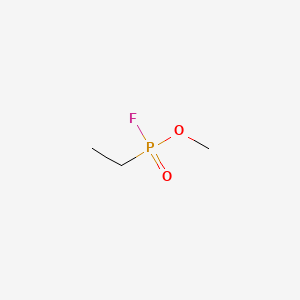
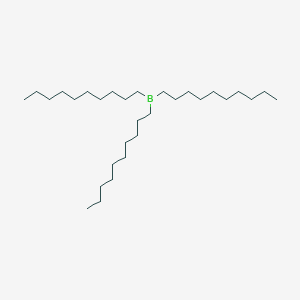
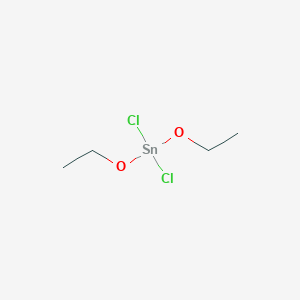
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
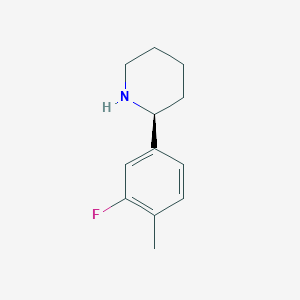
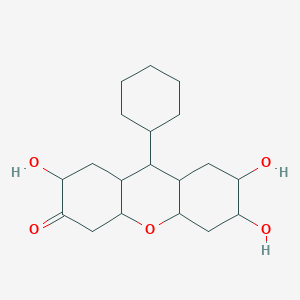
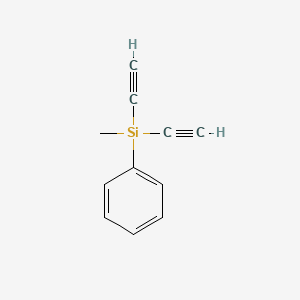
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)


